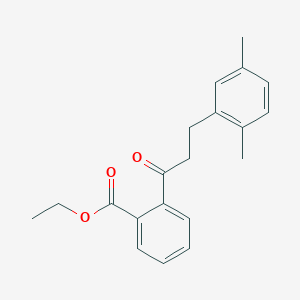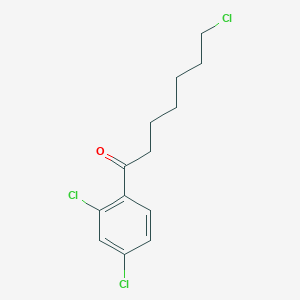
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane, as part of the broader class of chlorophenols, exhibits moderate toxic effects on mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment varies, influenced by the presence of adapted microflora capable of biodegrading them. Bioaccumulation is generally expected to be low, although their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).
Catalytic Degradation
Research on zero valent iron (ZVI) and iron-based bimetallic systems has shown potential for efficiently dechlorinating chlorophenols, including compounds closely related to 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane. These systems offer an alternative to overcome the limitations of ZVI, with bimetallic systems displaying superior performance over unmodified ZVI in dechlorinating such compounds. The efficiency of these reactions depends on various factors including the metal combinations used and the properties of the target compound (Gunawardana, Singhal, & Swedlund, 2011).
Microbial Degradation and Bioremediation
The role of microorganisms in the degradation of chlorophenols, such as those structurally related to 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane, is significant for environmental remediation. These processes are advantageous for minimizing environmental pollution and protecting public health. Studies highlight the importance of microbial communities in degrading and mitigating the impact of chlorophenols in agricultural and industrial wastewater, showcasing the potential for bioremediation strategies (Magnoli et al., 2020).
Toxic Effects and Mechanisms in Aquatic Life
Chlorophenols, including derivatives of 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane, have been shown to cause oxidative stress, immune system alterations, endocrine disruption, apoptosis, and even cancer in aquatic life. These toxic effects are induced directly by the compounds themselves or indirectly through their metabolic products. Understanding the mechanisms behind these effects is crucial for assessing environmental risks and developing mitigation strategies (Ge et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-1-(2,4-dichlorophenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)11-7-6-10(15)9-12(11)16/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWWUYVSEYCNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645176 | |
| Record name | 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane | |
CAS RN |
898786-16-8 | |
| Record name | 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





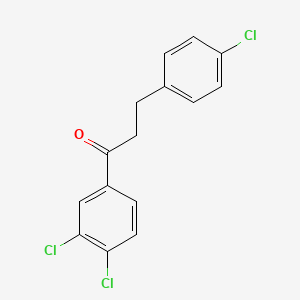

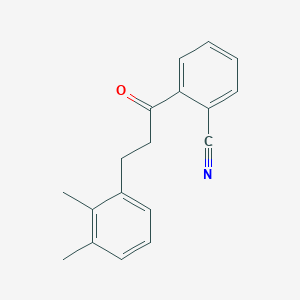


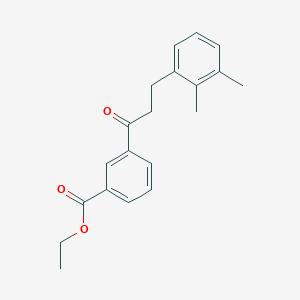


![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)


